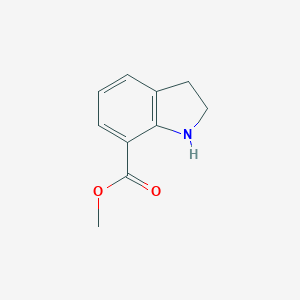

Methyl indoline-7-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJZMELPOAMWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555482 | |

| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112106-91-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of methyl indoline-7-carboxylate, a key heterocyclic building block in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physical properties, synthesis, and safe handling procedures. Furthermore, it explores the compound's significance and applications in the development of novel therapeutics, supported by established experimental protocols and spectroscopic data analysis.

Compound Identification and Chemical Properties

This compound is a bicyclic heterocyclic compound. The indoline core, a saturated derivative of indole, imparts specific conformational and electronic properties that make it a valuable scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 112106-91-9 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | methyl 2,3-dihydro-1H-indole-7-carboxylate | |

| Synonyms | Indoline-7-carboxylic acid methyl ester, 2,3-Dihydro-1H-indole-7-carboxylic acid methyl ester | |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1NCC2 | |

| Melting Point | 69-69.5 °C | |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be approached as a two-stage process: first, the synthesis of the indoline-7-carboxylic acid core, followed by esterification.

Synthesis of the Precursor: Indoline-7-carboxylic acid

A common route to indoline-7-carboxylic acid involves the hydrolysis of 7-cyanoindoline. This method provides a reliable pathway to the carboxylic acid precursor.

Experimental Protocol: Hydrolysis of 7-Cyanoindoline [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-cyanoindoline (1.0 eq) with a 50% aqueous solution of sulfuric acid.

-

Heating: Heat the mixture to 110-120 °C and maintain stirring for approximately 5.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to 5 °C in an ice bath.

-

Carefully adjust the pH to 7-8 with a 24% aqueous solution of sodium hydroxide.

-

Wash the aqueous mixture with ethyl acetate to remove any non-polar impurities.

-

Separate the aqueous layer and adjust the pH to 2.5-3.0 with 6N hydrochloric acid. This will precipitate the product.

-

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield indoline-7-carboxylic acid.

Caption: Synthesis of Indoline-7-carboxylic acid.

Esterification to this compound

The conversion of indoline-7-carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol drives the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification [3][4][5][6]

-

Reaction Setup: In a round-bottom flask, suspend indoline-7-carboxylic acid (1.0 eq) in a large excess of methanol, which also serves as the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Caption: Fischer Esterification Workflow.

Applications in Research and Drug Development

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific examples for this compound are less documented in readily available literature, its structural motifs are present in numerous bioactive molecules. Indole derivatives, for instance, are core components of drugs with anti-inflammatory, anti-cancer, and anti-viral properties[7][8][9][10].

The indoline structure, being a saturated analog of indole, offers different conformational flexibility and electronic properties, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound. The carboxylate group at the 7-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Spectroscopic Data

Note: Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. The following represents expected spectral characteristics based on the structure and data from closely related analogs. Researchers should always confirm the structure of their synthesized material through independent analysis.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the saturated five-membered ring, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-7.5 ppm). The methylene protons of the indoline ring (at positions 2 and 3) would likely appear as triplets around 3.0-4.0 ppm. The methyl ester protons will be a sharp singlet at approximately 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The two methylene carbons of the indoline ring will appear in the aliphatic region (around 25-55 ppm), and the methyl ester carbon will be a sharp signal around 50-55 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1700-1720 cm⁻¹[11]. The N-H stretching vibration of the indoline ring should appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (Expected)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (177.20). Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety, Handling, and Storage

Hazard Identification:

While a specific, comprehensive safety data sheet for this compound is not universally available, related indole and indoline compounds are often classified as irritants. It may cause skin, eye, and respiratory tract irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is achievable through established organic chemistry reactions. While detailed public data on its specific applications and spectroscopic properties are somewhat limited, its structural features suggest a wide range of possibilities for its use in the development of novel bioactive compounds. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

References

-

BIOSYNCE. This compound CAS 112106-91-9. [Link]

-

PrepChem. Synthesis of indoline-7-carboxylic acid. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

University of Toronto. Experiment 10: Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

ResearchGate. Examples of bioactive molecules containing indole in core structure. [Link]

-

MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

-

ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 11. myneni.princeton.edu [myneni.princeton.edu]

The Biological Landscape of Methyl Indoline-7-Carboxylate Derivatives: A Technical Guide to Potential Therapeutic Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological activities of methyl indoline-7-carboxylate derivatives, a class of compounds with significant therapeutic promise. While direct research on this specific scaffold is nascent, this document provides an in-depth analysis of structurally related indole and indoline derivatives to forecast potential applications and guide future research. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Indoline Core

The indole nucleus and its reduced form, indoline, are fundamental heterocyclic motifs found in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[1][2] Modifications to the indole and indoline core, including the strategic placement of substituents, have led to the development of potent agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. The presence of the carboxylate group at the 7-position offers a unique substitution pattern that may confer novel biological properties and opportunities for intellectual property. This guide will synthesize the existing knowledge on related compounds to build a predictive framework for the biological activities of this compound derivatives.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally analogous compounds, this compound derivatives are anticipated to exhibit a range of biological effects, most notably in the areas of anticancer and anti-inflammatory research.

Anticancer Activity

Indole and indoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1][5] For instance, novel methyl indolinone-6-carboxylates have been identified as potent angiokinase inhibitors, targeting key receptors in tumor progression.[6]

Table 1: Anticancer Activity of Selected Indole and Indoline Derivatives

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| Methyl indolinone-6-carboxylates | VEGFR2, VEGFR3, PDGFRα, PDGFRβ | Nanomolar range | [6] |

| Indole-2-carboxamide derivatives | Triple-Negative Breast Cancer (TNBC) cells | Micromolar range | [5] |

| Indole-functionalized betulin derivatives | MCF-7 (breast cancer) | 5.5 µM | [7] |

| Spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives | AKR1D1 | -8.73 Kcal/mol (Binding Energy) | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of indole and indoline derivatives are well-documented, often attributed to the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[9]

Table 2: Anti-inflammatory Activity of Selected Indole and Indoline Derivatives

| Compound Class | Target/Assay | Activity (IC50 / % Inhibition) | Reference |

| Indoline-based dual inhibitors | 5-LOX, sEH | 0.41 µM, 0.43 µM | [9] |

| Indole-chalcone hybrids | Carrageenan-induced paw edema | 61.74% inhibition | [10] |

| Indole derivatives | Carrageenan-induced paw edema | 63.69% inhibition | |

| Imidazo[1,2-a]indole derivative (SV-1010) | Normalization of pro-inflammatory cytokines | Effective at 0.1 mg/kg | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[10][13]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the animals. The control group receives only the vehicle.

-

Induction of Inflammation: After a specified time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways that may be modulated by this compound derivatives, based on the known mechanisms of related compounds.

Caption: Potential anticancer signaling pathway targeted by indole/indoline derivatives.

Caption: Potential anti-inflammatory mechanism of indole/indoline derivatives.

Caption: General experimental workflow for drug discovery with indole derivatives.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is a field ripe for exploration, the extensive research on structurally related indole and indoline compounds provides a strong foundation for predicting their therapeutic potential. The data and protocols presented in this guide suggest that this class of molecules is likely to possess significant anticancer and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of biological assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The unique substitution pattern of this scaffold may unlock novel mechanisms of action and provide a new generation of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Methyl Indoline-7-Carboxylate: A Versatile Scaffold in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-7-carboxylate is a heterocyclic building block of significant interest in organic synthesis, particularly in the realm of pharmaceutical development. Its rigid, bicyclic core, featuring a secondary amine and an aromatic carboxylate, provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This technical guide explores the synthesis, reactivity, and application of this compound as a pivotal intermediate in the creation of high-value compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 69-69.5 °C. Its molecular structure and key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 112106-91-9 |

| Appearance | Solid |

| Melting Point | 69-69.5 °C |

| Boiling Point (est.) | 328.4 ± 31.0 °C |

| Density (est.) | 1.162 ± 0.06 g/cm³ |

| Solubility in Water | 0.53 g/L |

Synthesis of the Core Structure

The synthesis of the indoline-7-carboxylate core typically begins with a precursor such as 7-cyanoindoline. A common synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis of Indoline-7-carboxylic acid from 7-Cyanoindoline[1]

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120 °C for 5.5 hours. The reaction mixture is then cooled to 5 °C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.

Reactivity and Functionalization

The indoline scaffold offers two primary sites for functionalization: the nitrogen atom of the dihydro-pyrrole ring and the aromatic benzene ring. This compound is a versatile substrate for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

N-Functionalization

The secondary amine of the indoline ring is nucleophilic and can readily undergo a range of N-functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation: The nitrogen of the indoline can be alkylated using various alkyl halides in the presence of a base. This reaction is a common strategy to introduce alkyl chains or more complex side chains.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of indolines. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

To a solution of the indoline (1.0 equiv), aryl halide (1.2 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane is added a palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired N-aryl indoline.

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine or pyridine, to yield the corresponding N-acylindolines.

C-H Functionalization of the Aromatic Ring

Direct functionalization of the C-H bonds of the indoline's aromatic ring is a more challenging but increasingly important area of research. Transition-metal-catalyzed C-H activation strategies are being developed to selectively introduce substituents at specific positions on the benzene ring, offering novel pathways to previously inaccessible derivatives.

Application in the Synthesis of Bioactive Molecules: The Case of Silodosin

A prominent application of the indoline-7-carboxylate scaffold is in the synthesis of Silodosin, a selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. In several synthetic routes to Silodosin, the indoline-7-carboxamide moiety is a key structural feature, highlighting the importance of functionalized indoline building blocks. The synthesis often involves the introduction of a cyano group at the 7-position of the indoline ring, which is then converted to the carboxamide.

The synthesis of Silodosin underscores the strategic importance of having access to appropriately functionalized indoline cores, such as those bearing a carboxylate or cyano group at the 7-position. These functional groups serve as crucial handles for the elaboration of the complex side chains necessary for the drug's biological activity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydropyrrole ring, the N-H proton, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the aromatic region. The methylene protons adjacent to the nitrogen and the aromatic ring would likely appear as triplets. The N-H proton would be a broad singlet, and the methyl ester protons would be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the indoline ring, and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the construction of complex molecules, most notably in the synthesis of the pharmaceutical agent Silodosin. The reactivity of both the indoline nitrogen and the aromatic ring allows for a wide range of functionalization, providing access to a diverse array of derivatives with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold, particularly in the area of C-H functionalization, is expected to unlock even greater potential for this important synthetic intermediate.

A Technical Guide to Unexplored Research Frontiers of Methyl 7-methoxy-1H-indole-4-carboxylate

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2][3] While the pharmacological landscape of indole derivatives is vast and well-documented, specific scaffolds remain surprisingly barren of in-depth investigation.[4][5][6] Methyl 7-methoxy-1H-indole-4-carboxylate is a prime example of such an untapped resource. Despite its unique electronic and structural features—an electron-donating methoxy group at the 7-position and an electron-withdrawing methyl carboxylate at the 4-position—a comprehensive review of scientific literature reveals a significant void in research concerning its biological activity and therapeutic potential.[1][7] This guide aims to bridge this gap by providing a forward-looking roadmap for researchers, scientists, and drug development professionals. We will delineate key unexplored research areas, propose novel synthetic and therapeutic avenues, and provide detailed, actionable experimental protocols to unlock the latent potential of this intriguing molecule.

The Current State of Knowledge: A Blank Canvas

This lack of specific data, however, presents a unique opportunity. The broader family of methoxy-substituted indoles and compounds functionalized at the indole-4-position have demonstrated significant promise in several therapeutic areas, particularly oncology and inflammation.[3] This provides a strong rationale for the systematic investigation of Methyl 7-methoxy-1H-indole-4-carboxylate and its derivatives.[3]

Unexplored Research Area 1: Novel Synthetic Strategies and Derivatization

The strategic functionalization of the Methyl 7-methoxy-1H-indole-4-carboxylate scaffold is the first step toward exploring its therapeutic potential. The molecule offers three primary sites for chemical modification: the indole nitrogen (N-1), the aromatic ring, and the ester group at C-4.

Optimization of Core Synthesis

While classical methods like the Fischer and Batcho-Leimgruber indole syntheses are plausible routes, they may present challenges in regioselectivity and overall yield for this specific substitution pattern.[9] A promising, yet unexplored, avenue would be the adaptation of modern palladium-catalyzed reductive cyclization methods.[3]

Proposed Workflow for Synthesis Optimization:

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 6. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of Methyl Indoline-7-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, methyl indoline-7-carboxylate has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds derived from this compound, with a focus on their applications in anti-inflammatory and anticancer drug discovery.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is crucial for the exploration of its derivatives. While a variety of methods for the synthesis of substituted indoles and indolines exist, a common and effective approach involves the reduction of the corresponding indole. A plausible and frequently utilized synthetic strategy is the reduction of methyl indole-7-carboxylate.

Representative Synthetic Protocol: Reduction of Methyl Indole-7-Carboxylate

This protocol describes a general method for the reduction of methyl indole-7-carboxylate to this compound.

Materials:

-

Methyl indole-7-carboxylate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

-

Triethylamine

Procedure:

-

Dissolution: Dissolve methyl indole-7-carboxylate in glacial acetic acid at room temperature.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Work-up: Concentrate the mixture under reduced pressure to remove the acetic acid. To the residue, add ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing a small amount of triethylamine as the eluent, to afford pure this compound.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have shown significant promise in two primary therapeutic areas: as anti-inflammatory agents and as anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The indoline scaffold has been explored for its potential to modulate inflammatory pathways. Notably, derivatives of indoline have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Inhibition of these targets can lead to a reduction in the production of pro-inflammatory mediators.

The primary signaling pathway implicated in the anti-inflammatory effects of many indoline derivatives is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity of Indoline Derivatives

While specific data for this compound derivatives is limited in publicly available literature, the following table summarizes the anti-inflammatory activity of structurally related indoline compounds.

| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |

| Novel Indoline Derivatives | NO, TNF-α, IL-6 | LPS-stimulated RAW264.7 macrophages | 1 pM - 1 nM | [1][2] |

| Indole-Hydantoin Derivative | NO, CCL2, CXCL1 | LPS-stimulated RAW264.7 cells | Significant inhibition | [3] |

| Ursolic Acid-Indole Conjugate | NO Production | LPS-stimulated RAW264.7 cells | IC₅₀ = 2.2 ± 0.4 µM | [4] |

Note: The presented data is for indoline derivatives and may not be directly representative of derivatives of this compound.

Anticancer Activity

The indole and indoline scaffolds are prevalent in a number of approved and investigational anticancer drugs. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival. One of the critical processes in tumor progression is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process, making them important targets for anticancer therapies. Several indoline derivatives have been developed as inhibitors of VEGFR.

Quantitative Data on Anticancer Activity of Indole/Indoline Derivatives

The following table summarizes the anticancer activity of various indole and indoline derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | Assay | GI₅₀ / IC₅₀ | Reference |

| Indole-3-carboxylic acid conjugates | Leukemia sub-panel | Growth Inhibition | 0.04–0.28 μM | [5] |

| Indole-3-acrylic acid conjugates | Leukemia sub-panel | Growth Inhibition | 0.03–0.30 μM | [5] |

| Indole-2-carbohydrazide derivative | HCT116, SW480 | Growth Inhibition | GI₅₀ = 8.1 and 7.9 μM | [6] |

| Indolinone derivatives | MCF-7, HepG2 | Cytotoxicity | IC₅₀ = 0.74–4.62 µM (MCF-7) | [7] |

| 1H-Indole derivative | MCF-7, HCT 116 | Cytotoxicity | IC₅₀ = 12.93 and 11.52 μM | [8] |

Note: The presented data is for a range of indole and indoline derivatives and is intended to be illustrative of the potential of this scaffold. The activity of specific this compound derivatives would require dedicated synthesis and testing.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized in vitro and in vivo assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity of novel compounds.[11][12][13]

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: vehicle control, positive control, and test compound groups.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Conclusion

This compound represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. The ability to modulate key signaling pathways such as NF-κB and VEGFR underscores the therapeutic relevance of this chemical class. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Indole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and synthetically derived molecules with significant biological activity underscores its importance.[1][2] This technical guide provides an in-depth exploration of the discovery of bioactive molecules using indole intermediates, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, diverse pharmacological applications, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Versatility of the Indole Ring in Medicinal Chemistry

The indole framework's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] This versatility has led to the development of a multitude of indole-containing drugs with applications across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[4][5] In fact, between 2010 and 2015, approximately 65% of nitrogen-containing heterocyclic anti-cancer drugs approved by the FDA contained an indole scaffold.[3]

Synthetic Strategies for Bioactive Indole Derivatives

The synthesis of the indole core and its subsequent functionalization are critical steps in the development of novel bioactive compounds. A variety of synthetic methods have been established, ranging from classical approaches to modern, more sustainable "green" methodologies.[1]

Classical Indole Synthesis

Several named reactions have become fundamental to indole synthesis:

-

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6]

-

Reissert Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]

-

Leimgruber-Batcho Indole Synthesis: This two-step procedure starts with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized.[6]

-

Nenitzescu Indole Synthesis: This reaction involves the condensation of a benzoquinone with a β-amino-crotonic ester to yield 5-hydroxyindole derivatives.[6]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These include:

-

Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[1]

-

Use of Ionic Liquids and Water as Solvents: These green solvents offer alternatives to traditional volatile organic compounds.[1]

-

Solid Acid Catalysts: The use of recyclable solid acid catalysts simplifies product purification and reduces waste.[1]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed techniques, for example, have become powerful tools for the regioselective synthesis of substituted indoles.[7]

A generalized workflow for the synthesis and evaluation of bioactive indole derivatives is depicted below.

Pharmacological Applications of Indole-Based Molecules

Indole derivatives exhibit a remarkable diversity of pharmacological activities, making them valuable scaffolds in drug discovery.[8][9]

Anticancer Activity

The indole nucleus is a prominent feature in numerous anticancer agents.[3] These compounds exert their effects through various mechanisms of action, including:

-

Tubulin Polymerization Inhibition: Certain indole derivatives bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. For instance, some indole-1,3,4-oxadiazole hybrids have shown potent tubulin polymerization inhibition with IC50 values in the sub-micromolar range.

-

Protein Kinase Inhibition: Many indole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[10]

-

Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives are potent HDAC inhibitors, leading to changes in gene expression that can induce cancer cell death.[8]

-

Apoptosis Induction: Several indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[10]

The following diagram illustrates a simplified signaling pathway for an indole-based tubulin polymerization inhibitor leading to apoptosis.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-1,3,4-oxadiazole hybrid | Tubulin Polymerization | SKOV3 (ovarian) | 4.2 | |

| Indole-1,3,4-oxadiazole hybrid | Tubulin Polymerization | A549 (lung) | 3.1 | |

| Indole-1,3,4-oxadiazole hybrid | Tubulin Polymerization | MCF-7 (breast) | 2.1 | |

| Indole-based Bcl-2 inhibitor | Bcl-2 | MCF-7 (breast) | 0.83 | |

| Indole-based Bcl-2 inhibitor | Bcl-2 | A549 (lung) | 0.73 | |

| Indole-based hydroxamic acid | HDAC1 | - | 0.00116 | |

| Indole-based hydroxamic acid | HDAC6 | - | 0.00230 |

Antimicrobial and Antiviral Activities

Indole-containing compounds have demonstrated significant potential in combating infectious diseases.[1][11] Indolicidin, a naturally occurring antimicrobial peptide, exhibits broad-spectrum antibacterial activity. Synthetic indole derivatives have also been developed with potent activity against various pathogens, including multidrug-resistant bacteria. Furthermore, the indole scaffold is a key component in several antiviral drugs, and ongoing research continues to explore its potential in developing new antiviral agents.[11]

Anti-inflammatory Activity

The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes. More recent research has focused on developing novel indole derivatives that can modulate other key inflammatory pathways, such as NF-κB, offering new therapeutic avenues for chronic inflammatory conditions.

A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[12] Several of these compounds showed significant activity compared to the reference drug, indomethacin.[12]

Table 2: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound | Anti-inflammatory (% inhibition after 3h) | Analgesic (% inhibition) |

| S3 (R = 3-nitrophenyl) | 61.20 | 61.36 |

| S10 (R = 3-hydroxyphenyl) | - | 62.50 |

| S14 (R = 2,4,5-trimethoxyphenyl) | - | 70.27 |

| S17 (R = 2,4,6-trimethoxyphenyl) | - | 61.53 |

| Indomethacin (Reference) | 76.89 | 84.09 |

Other Pharmacological Activities

The therapeutic potential of indole derivatives extends to a wide range of other applications, including:

-

Antidepressant Activity: Mitragynine, an indole alkaloid, has shown antidepressant effects in animal models.[9]

-

Antimalarial Activity: Several indole-based compounds have been investigated as potential antimalarial agents.[13]

-

Antidiabetic Activity: Indole derivatives are being explored for their potential in managing metabolic disorders like diabetes.[9]

Experimental Protocols

To facilitate further research and development in this field, detailed methodologies for key experiments are crucial.

General Procedure for the Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives

-

Step 1: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: A mixture of 5-methoxy-2-methyl-1H-indole, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 24 hours. The solvent is then evaporated, and the residue is poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

-

Step 2: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: A mixture of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and hydrazine hydrate in ethanol is refluxed for 12 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and dried.

-

Step 3: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives: A mixture of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide and an appropriate substituted aromatic aldehyde in ethanol with a few drops of glacial acetic acid is refluxed for 8-10 hours. The reaction mixture is then cooled, and the separated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.

In Vitro Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

-

Wistar albino rats are divided into control, standard, and test groups.

-

The test compounds and the standard drug (indomethacin) are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose.

-

After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

-

The percentage inhibition of paw edema is calculated for each group relative to the control group.

Analgesic Activity (Hot-Plate Method)

-

Albino mice are divided into control, standard, and test groups.

-

The test compounds and the standard drug (indomethacin) are administered orally.

-

The animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

The reaction time (the time taken for the animal to lick its paws or jump) is recorded at 0, 30, 60, and 90 minutes after drug administration.

-

An increase in the reaction time is considered as an analgesic effect.

Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery of new bioactive molecules.[14] Advances in synthetic chemistry, computational drug design, and high-throughput screening are expected to accelerate the identification and optimization of novel indole-based drug candidates.[15] The exploration of natural products containing the indole moiety will also remain a vital source of inspiration for new therapeutic agents.[16] As our understanding of the molecular basis of diseases deepens, the rational design of indole derivatives targeting specific biological pathways will undoubtedly lead to the development of more effective and safer medicines.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. nbinno.com [nbinno.com]

- 5. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methyl Indoline-7-Carboxylate: A Versatile Scaffold for Agrochemical Innovation

An In-depth Technical Guide for Researchers and Agrochemical Development Professionals

Abstract

Methyl indoline-7-carboxylate is a heterocyclic compound that serves as a key intermediate in the development of novel agrochemicals. While specific data on the end-point activity of this compound itself is limited in public literature, its structural analogs, particularly indole and indoline derivatives, have demonstrated significant potential as both herbicides and fungicides. This guide synthesizes the available information on these related compounds to provide a comprehensive overview of the potential applications, modes of action, and relevant experimental methodologies pertinent to the development of agrochemicals based on the this compound scaffold.

Introduction: The Indole Moiety in Agrochemicals

The indole ring system is a prevalent scaffold in a vast array of biologically active molecules, both natural and synthetic. In the context of agriculture, indole derivatives have been explored for their diverse functionalities, ranging from plant growth regulation to pest and pathogen control. This compound, as a derivative of this core structure, represents a valuable building block for the synthesis of new active ingredients. Its utility is underscored by the established herbicidal and fungicidal properties of related indole carboxylic acids and their esters.

Herbicidal Applications: Targeting Auxin Signaling

Mechanism of Action: TIR1 Antagonism

Auxins are a class of plant hormones that regulate numerous growth and developmental processes. Synthetic auxins are a major class of herbicides that disrupt these processes, leading to uncontrolled growth and plant death. The TIR1 protein is a key auxin receptor. In the presence of natural auxins like indole-3-acetic acid (IAA), TIR1 forms a complex with an Aux/IAA repressor protein, leading to the repressor's degradation and the activation of auxin-responsive genes.

Certain synthetic indole carboxylic acid derivatives act as TIR1 antagonists. They bind to the TIR1 receptor but do not trigger the degradation of the Aux/IAA repressor. This blockage of the auxin signaling pathway disrupts normal plant development and can lead to herbicidal effects. It is plausible that derivatives of this compound could be designed to function in a similar manner.

-

Signaling Pathway of Auxin Action and TIR1 Antagonism

Auxin signaling and TIR1 antagonist mechanism.

Quantitative Herbicidal Activity of Related Indole-3-Carboxylic Acid Derivatives

The following table summarizes the herbicidal activity of various indole-3-carboxylic acid derivatives against dicotyledonous (Rape) and monocotyledonous (Barnyard Grass) weeds. This data serves as a proxy for the potential efficacy of derivatives of this compound.

| Compound ID | Target Weed | Concentration (mg/L) | Root Inhibition (%)[1] | Shoot Inhibition (%)[1] |

| 10d | Rape (B. napus) | 100 | 96 | 85 |

| 10 | 92 | 78 | ||

| 10h | Rape (B. napus) | 100 | 95 | 88 |

| 10 | 93 | 81 | ||

| 9a | Barnyard Grass (E. crus-galli) | 100 | 85 | 75 |

| 9c | Barnyard Grass (E. crus-galli) | 100 | 88 | 79 |

Experimental Protocol: Petri Dish Herbicidal Activity Assay

This protocol is adapted from studies on indole-3-carboxylic acid derivatives and can be used to evaluate the herbicidal potential of this compound derivatives.[1]

Objective: To assess the pre-emergent herbicidal activity of test compounds on the root and shoot growth of indicator weed species.

Materials:

-

Test compounds (e.g., this compound derivatives)

-

Acetone (solvent)

-

Tween-80 (surfactant)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of target weeds (e.g., Brassica napus, Echinochloa crus-galli)

-

Growth chamber with controlled temperature and light

Procedure:

-

Preparation of Test Solutions:

-

Dissolve the test compounds in a small amount of acetone.

-

Add distilled water containing 0.1% (v/v) Tween-80 to achieve the desired final concentrations (e.g., 10 mg/L and 100 mg/L). The final acetone concentration should not exceed 1% (v/v).

-

Prepare a solvent-only control solution.

-

-

Assay Setup:

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of the test solution or control solution onto the filter paper.

-

Place 15-20 seeds of the target weed species evenly on the moistened filter paper.

-

Seal the Petri dishes with parafilm.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.

-

-

Data Collection and Analysis:

-

After 7-10 days, measure the root and shoot length of the seedlings.

-

Calculate the percentage of inhibition using the following formula:

-

Inhibition (%) = [(Length of Control - Length of Treatment) / Length of Control] x 100

-

-

-

Workflow for Herbicidal Activity Screening

Screening workflow for herbicidal activity.

Fungicidal Applications

Various indole derivatives have demonstrated promising activity against a range of plant pathogenic fungi. The core indole structure can be modified to develop potent fungicidal agents.

Potential Fungal Targets

Research on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has shown potent activity against several fungal species. Docking studies from this research suggest that these compounds may act by inhibiting 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. This provides a potential mechanism of action for novel fungicides derived from the this compound scaffold.

Quantitative Fungicidal Activity of Related Indole Derivatives

The following table presents the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of various (Z)-methyl 3-((...))-1H-indole-2-carboxylate derivatives against several fungal species. This data indicates the potential for developing potent fungicides from indole carboxylate structures.

| Compound ID | T. viride MIC (mg/mL) | A. fumigatus MIC (mg/mL) | P. ochramensis MIC (mg/mL) | A. ochraceus MIC (mg/mL) |

| 15 | 0.004 | 0.06 | 0.008 | 0.008 |

| 3 | 0.008 | 0.06 | 0.008 | 0.015 |

| 16 | 0.008 | 0.06 | 0.015 | 0.015 |

| 10 | 0.008 | 0.06 | 0.008 | 0.008 |

| Ketoconazole | 0.015 | 0.03 | 0.015 | 0.015 |

| Bifonazole | 0.008 | 0.015 | 0.008 | 0.008 |

Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target fungus.

Materials:

-

Test compounds

-

Dimethyl sulfoxide (DMSO)

-

Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

-

Cultures of target fungi (e.g., Trichoderma viride, Aspergillus fumigatus)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strains on appropriate agar plates.

-

Prepare a spore suspension in sterile saline or broth.

-

Adjust the concentration of the spore suspension to approximately 1 x 10^5 spores/mL.

-

-

Preparation of Test Plates:

-

Dissolve the test compounds in DMSO to create stock solutions.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

-

Include a positive control (broth with a known antifungal agent) and a negative control (broth with DMSO and no compound).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth.

-

Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Synthesis of Indoline Carboxylates

A key step in the development of agrochemicals based on this scaffold is the efficient synthesis of the core molecule and its derivatives.

Synthesis of Indoline-7-carboxylic Acid

A common precursor for this compound is indoline-7-carboxylic acid. A reported synthesis involves the hydrolysis of 7-cyanoindoline.[2]

Reaction Scheme: 7-Cyanoindoline --(50% H₂SO₄, 110-120°C)--> Indoline-7-carboxylic acid

Experimental Protocol:

-

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 mL) is stirred at 110-120°C for 5.5 hours.

-

The reaction mixture is cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide.

-

The mixture is washed with ethyl acetate.

-

The aqueous layer is then acidified to pH 2.5-3.0 with 6N hydrochloric acid.

-

The resulting precipitate (indoline-7-carboxylic acid) is collected by filtration.

Esterification to this compound

The carboxylic acid can then be esterified to the methyl ester, typically through a Fischer esterification or by using a methylating agent.

General Reaction Scheme: Indoline-7-carboxylic acid + Methanol --(Acid catalyst, heat)--> this compound

Conclusion and Future Perspectives

This compound is a promising and versatile starting material for the discovery of new agrochemical active ingredients. While direct biological activity data for this specific compound is scarce in the public domain, the well-documented herbicidal and fungicidal activities of its structural isomers and related indole derivatives provide a strong rationale for its exploration in agrochemical research. The likely mode of action for herbicidal derivatives is through the antagonism of the TIR1 auxin receptor, a validated target for herbicide development. For fungicidal applications, the inhibition of fungal-specific enzymes like CYP51 is a promising avenue. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective herbicidal or fungicidal activity. Structure-activity relationship studies will be crucial in optimizing the efficacy and safety profile of these novel agrochemicals.

References

The Pharmacology of Substituted Indole Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Receptor Interactions, and Functional Activity for Researchers and Drug Development Professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules, natural products, and synthetic drugs. Its unique electronic properties and conformational flexibility allow for interaction with a wide array of biological targets. Substituted indole derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potent and selective modulation of G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the pharmacology of substituted indole derivatives, focusing on their synthesis, receptor binding affinities, functional activities, and the signaling pathways they modulate. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this promising area of drug discovery.

Receptor Pharmacology of Substituted Indole Derivatives

Substituted indoles have been extensively investigated as ligands for various GPCRs, demonstrating a wide range of affinities and functional activities. The nature and position of substituents on the indole ring, as well as the composition of appended side chains, critically influence receptor selectivity and efficacy.

Serotonin (5-HT) Receptor Interactions

Indole derivatives are prominent ligands for several serotonin receptor subtypes, playing crucial roles in the modulation of mood, cognition, and perception.

Table 1: Binding Affinities (Ki, nM) of Selected Substituted Indole Derivatives at Serotonin Receptors

| Compound/Derivative Class | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |

| D2AAK5 | Potent Ligand | Potent Ligand | - | - | [1] |

| D2AAK6 | Potent Ligand | Potent Ligand | - | - | [1] |

| D2AAK7 | Potent Ligand | Potent Ligand | - | - | [1] |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | |||||

| Compound 10 (R=F) | 128 | - | - | - | [2] |

| Compound 11 (R=F) | - | - | - | - | [2] |

| 2-(Indol-1-yl)-1-methylethylamines | |||||

| 5-Methyl derivative | - | - | Preferential | - | [3] |

| 5-Halo (F, Cl, Br) derivatives | - | Increased Affinity | Increased Affinity | - | [3] |

| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one (UNT-TWU-22) | >100,000 | >100,000 | 46 | - | [3] |

| Tetrahydropyridoindole Derivatives | |||||

| Compound 30 (DR-4365) | High Selectivity | High Selectivity | High Selectivity | High Affinity (Antagonist) | [4] |

Note: "-" indicates data not reported in the cited source. "Potent Ligand" indicates that the source describes the compound as having significant affinity without providing a specific Ki value in the abstract.

The structure-activity relationship (SAR) studies reveal that substitutions at the C-5 position of the indole ring can significantly enhance binding affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).[2] Halogenation of the indole ring is a key factor in determining selectivity between 5-HT2A and 5-HT2C receptors.[3] For instance, the 5-methyl derivative of 2-(indol-1-yl)-1-methylethylamine shows a preference for 5-HT2C, while halogen substitution increases affinity for both subtypes.[3]

Dopamine (D) Receptor Interactions

Substituted indoles also serve as a versatile scaffold for the development of dopamine receptor ligands, which are critical for motor control, motivation, and reward.

Table 2: Binding Affinities (Ki, nM) of Selected Substituted Indole Derivatives at Dopamine Receptors

| Compound/Derivative Class | D2 | D4 | Reference |

| D2AAK5, D2AAK6, D2AAK7 | Devoid of Affinity | - | [1] |

| Azaindole Derivatives | |||

| Compound 10d | - | 2.0 | [5] |

| 9-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives | Antagonist Activity | - | [6] |

| 6-Methoxy/Hydroxy-N-allyl-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives | Antagonist Properties | - | [6] |

Note: "-" indicates data not reported in the cited source.

Interestingly, while some indole derivatives show high affinity for dopamine receptors, others, such as the D2AAK series, are devoid of D2 receptor affinity, highlighting the tunability of this scaffold.[1] Azaindole derivatives have been shown to be selective for the D4 receptor.[5] The SAR of hexahydro-1H-benz[e]indole derivatives indicates that substitution patterns on the aromatic ring and the nitrogen atom dictate the balance between serotonin and dopamine receptor activity.[6]

Signaling Pathways of Indole Derivative Targets

The pharmacological effects of substituted indole derivatives are mediated through their modulation of intracellular signaling cascades initiated by receptor activation.

5-HT2A Receptor Signaling

The 5-HT2A receptor, a Gq/11-coupled GPCR, is a primary target for many indole-based psychedelic and antipsychotic drugs. Its activation leads to a complex cascade of intracellular events.

References

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Centrally acting serotonergic and dopaminergic agents. 1. Synthesis and structure-activity relationships of 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl Indoline-7-carboxylate

Introduction

Methyl indoline-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The indoline scaffold is a core structure in many biologically active compounds, and the presence of a carboxylate group at the 7-position provides a versatile handle for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 3-methyl-2-nitrobenzoic acid. The key steps involve esterification, reaction with dimethylformamide dimethyl acetal (DMFDMA), and a reductive cyclization. This approach is a variation of the Batcho-Leimgruber indole synthesis.

Logical Relationship of Synthesis

Caption: Logical diagram illustrating the key chemical transformations in the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-methyl-2-nitrobenzoic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 |

| Methanol (MeOH) | CH₄O | 32.04 |

| Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Dimethylformamide dimethyl acetal (DMFDMA) | C₅H₁₃NO₂ | 119.16 |

| Iron powder (Fe) | Fe | 55.85 |

| Glacial Acetic Acid (HOAc) | C₂H₄O₂ | 60.05 |

| Toluene | C₇H₈ | 92.14 |